9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(4-Ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes ethoxy and ethyl groups attached to phenyl rings, and a purine core with an oxo group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic or basic conditions.
Introduction of Substituents: The ethoxy and ethyl groups are introduced via electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures to ensure selectivity.
Final Assembly: The final step involves coupling the substituted phenyl rings to the purine core, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxo group in the purine core, converting it to a hydroxyl group.
Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents like thionyl chloride (SOCl2) are employed for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Halogenated derivatives or other substituted phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, influencing metabolic pathways and cellular processes.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antiviral activities. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its structural features allow for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the oxo group and the substituted phenyl rings enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Methoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(4-Hydroxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(4-Chlorophenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness
Compared to similar compounds, 9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide stands out due to the presence of both ethoxy and ethyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a unique candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-13-5-7-14(8-6-13)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)15-9-11-16(12-10-15)30-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXQLQDUKWASFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)OCC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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